DU145 Prostate Carcinoma Growth Inhibition: B2-digallate vs. Non-esterified B2 vs. Gallic Acid
In a direct structure-activity comparison using DU145 human prostate carcinoma cells, procyanidin B2-3,3'-di-O-gallate (B2-digallate) demonstrated dose-dependent growth inhibition over 25–100 μM [1]. Critically, non-esterified procyanidin B2 dimer exhibited little or no activity in the same assay system, establishing that galloylation at the 3,3'-positions is essential for cytotoxic activity in this cell line [1]. Gallic acid alone produced comparable activity at lower doses but was highly lethal at 100 μM, introducing non-specific toxicity not observed with B2-digallate [1].
| Evidence Dimension | Growth inhibition in DU145 human prostate carcinoma cells |
|---|---|
| Target Compound Data | Dose-dependent inhibition over 25–100 μM range |
| Comparator Or Baseline | Non-esterified procyanidin B2: little or no activity; Gallic acid: comparable activity at lower doses, highly lethal at 100 μM |
| Quantified Difference | Qualitative difference from no activity to dose-dependent inhibition; gallic acid shows steep toxicity increase at 100 μM vs. B2-digallate |
| Conditions | DU145 human prostate carcinoma cell line, 25–100 μM concentration range |
Why This Matters
This head-to-head comparison demonstrates that galloylation of the B2 dimer core is the critical structural determinant for biological activity, making B2-digallate the only suitable selection for prostate cancer studies requiring specific procyanidin-mediated growth inhibition without the non-specific toxicity of monomeric gallates.
- [1] Agarwal C, Veluri R, Kaur M, et al. Fractionation of high molecular weight tannins in grape seed extract and identification of procyanidin B2-3,3'-di-O-gallate as a major active constituent causing growth inhibition and apoptotic death of DU145 human prostate carcinoma cells. Carcinogenesis. 2007;28(7):1478-1484. View Source
